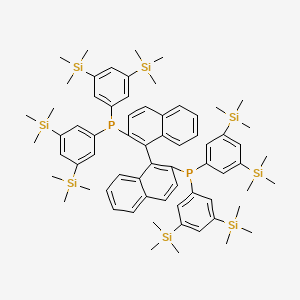
(S)-2,2'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is a complex organophosphorus compound It is known for its unique structure, which includes two binaphthalene units connected by phosphane groups, each substituted with 3,5-bis(trimethylsilyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Phosphane Groups: The phosphane groups are introduced via a reaction with a suitable phosphorus reagent, such as chlorophosphane.
Substitution with 3,5-Bis(trimethylsilyl)phenyl Groups: The final step involves the substitution of the phosphane groups with 3,5-bis(trimethylsilyl)phenyl groups under specific conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Coordination: The compound can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or organometallic reagents can be used for substitution reactions.
Coordination: Metal salts or complexes are used to form coordination compounds.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through coordination reactions.
Scientific Research Applications
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Research into its use in drug development and delivery systems.
Industry: Applications in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, forming complexes that can facilitate various catalytic processes. The trimethylsilyl groups provide steric hindrance, enhancing the selectivity of the catalytic reactions. The binaphthalene core contributes to the rigidity and stability of the ligand, ensuring effective catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used ligand in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-6,6’-dimethyl-1,1’-binaphthalene (MeO-BIPHEP): Another ligand used in enantioselective reactions.
Uniqueness
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is unique due to the presence of the 3,5-bis(trimethylsilyl)phenyl groups, which provide additional steric hindrance and electronic effects, enhancing its performance in catalytic applications compared to similar compounds.
Properties
Molecular Formula |
C68H96P2Si8 |
|---|---|
Molecular Weight |
1200.1 g/mol |
IUPAC Name |
[1-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C68H96P2Si8/c1-71(2,3)55-37-51(38-56(45-55)72(4,5)6)69(52-39-57(73(7,8)9)46-58(40-52)74(10,11)12)65-35-33-49-29-25-27-31-63(49)67(65)68-64-32-28-26-30-50(64)34-36-66(68)70(53-41-59(75(13,14)15)47-60(42-53)76(16,17)18)54-43-61(77(19,20)21)48-62(44-54)78(22,23)24/h25-48H,1-24H3 |
InChI Key |
OEOIJBMUCZVFAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















